4-[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)carbamoyl]phenyl acetate
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Overview
Description
4-[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)carbamoyl]phenyl acetate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a nitro group, a dioxoisoindoline moiety, and a phenyl acetate group. Its molecular formula is C17H12N2O7, and it has a molecular weight of 356.29 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)carbamoyl]phenyl acetate typically involves multiple steps. One common method starts with the nitration of phthalic anhydride to produce 4-nitrophthalic anhydride. This intermediate is then reacted with urea to form 4-nitro-1,3-dioxoisoindoline. The final step involves the acetylation of the phenyl group using acetic anhydride under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)carbamoyl]phenyl acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The acetate group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution of the acetate group can produce various esters and amides .
Scientific Research Applications
4-[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)carbamoyl]phenyl acetate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)carbamoyl]phenyl acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dioxoisoindoline moiety may also play a role in binding to specific enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
4-nitro-1,3-dioxoisoindoline: Shares the dioxoisoindoline core but lacks the phenyl acetate group.
4-nitrophthalic anhydride: A precursor in the synthesis of the target compound.
N-(4-nitrophenyl)phthalimide: Similar structure but different functional groups.
Uniqueness
4-[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)carbamoyl]phenyl acetate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C17H11N3O7 |
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Molecular Weight |
369.28 g/mol |
IUPAC Name |
[4-[(5-nitro-1,3-dioxoisoindol-2-yl)carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C17H11N3O7/c1-9(21)27-12-5-2-10(3-6-12)15(22)18-19-16(23)13-7-4-11(20(25)26)8-14(13)17(19)24/h2-8H,1H3,(H,18,22) |
InChI Key |
OKQWACZKUDKTDB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)NN2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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